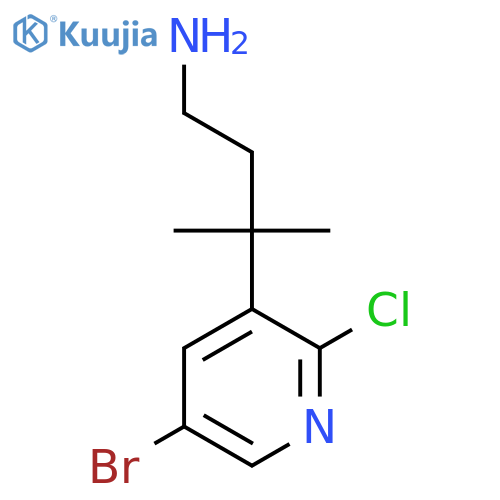Cas no 2229446-73-3 (3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine)

2229446-73-3 structure
商品名:3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
- 2229446-73-3
- EN300-1936625
-
- インチ: 1S/C10H14BrClN2/c1-10(2,3-4-13)8-5-7(11)6-14-9(8)12/h5-6H,3-4,13H2,1-2H3
- InChIKey: UBWUJBRDSJZFLB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1)C(C)(C)CCN)Cl
計算された属性
- せいみつぶんしりょう: 276.00289g/mol
- どういたいしつりょう: 276.00289g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1936625-0.5g |
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine |
2229446-73-3 | 0.5g |
$1440.0 | 2023-09-17 | ||
| Enamine | EN300-1936625-1.0g |
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine |
2229446-73-3 | 1g |
$1500.0 | 2023-06-01 | ||
| Enamine | EN300-1936625-1g |
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine |
2229446-73-3 | 1g |
$1500.0 | 2023-09-17 | ||
| Enamine | EN300-1936625-0.1g |
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine |
2229446-73-3 | 0.1g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1936625-5.0g |
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine |
2229446-73-3 | 5g |
$4349.0 | 2023-06-01 | ||
| Enamine | EN300-1936625-10g |
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine |
2229446-73-3 | 10g |
$6450.0 | 2023-09-17 | ||
| Enamine | EN300-1936625-0.05g |
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine |
2229446-73-3 | 0.05g |
$1261.0 | 2023-09-17 | ||
| Enamine | EN300-1936625-10.0g |
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine |
2229446-73-3 | 10g |
$6450.0 | 2023-06-01 | ||
| Enamine | EN300-1936625-0.25g |
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine |
2229446-73-3 | 0.25g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1936625-2.5g |
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine |
2229446-73-3 | 2.5g |
$2940.0 | 2023-09-17 |
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
2229446-73-3 (3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine) 関連製品
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
